Neotuberostemonine
Description
Overview of Stemona Alkaloids and Their Significance in Natural Product Chemistry
Stemona alkaloids are a unique and structurally diverse group of natural products isolated exclusively from plants of the Stemonaceae family, which are primarily found in Southeast Asia. nih.gov These alkaloids are characterized by a core pyrrolo[1,2-a]azepine nucleus. nih.govmagtech.com.cn The structural diversity within this family, which includes over 250 identified compounds, arises from various substitutions and stereochemical arrangements around this central core. researchgate.netmdpi.com
Based on their biosynthetic origins and carbon skeletons, Stemona alkaloids are broadly classified into several groups, including the stichoneurine (or tuberostemonine), protostemonine (B150507), and croomine (B1227750) types. nih.govresearchgate.net Neotuberostemonine falls under the stichoneurine-type classification. thieme-connect.com The significance of Stemona alkaloids in natural product chemistry is underscored by their complex, polycyclic structures which present formidable challenges and opportunities for total synthesis. magtech.com.cn Furthermore, these compounds exhibit a wide range of biological activities, including antitussive (cough-suppressing), insecticidal, and anti-inflammatory properties, making them attractive targets for drug discovery and development. researchgate.netnih.gov Their unique architectures have inspired chemists to develop novel synthetic strategies and methodologies. magtech.com.cnnih.gov
Historical Context of this compound Discovery and Early Investigations
This compound is one of the principal alkaloids found in the roots of Stemona tuberosa, a plant with a long history of use in traditional medicine. medchemexpress.comresearcher.life It was originally isolated from this plant, and its structure was elucidated through spectroscopic methods and, in some cases for related compounds, X-ray crystallography. caymanchem.comresearchgate.net Early research confirmed that this compound is a stereoisomer of tuberostemonine (B192615), another key alkaloid from the same plant source. nih.govthieme-connect.com
Initial investigations into the biological effects of Stemona alkaloids validated their traditional uses. Specifically, this compound demonstrated significant antitussive activity in early studies. nih.govthieme-connect.com For instance, research on guinea pigs showed that it could reduce the cough reflex induced by citric acid. thieme-connect.comcaymanchem.com These early findings established this compound as a compound of pharmacological interest and laid the groundwork for more detailed studies into its mechanism of action and potential therapeutic applications.
Current Status of this compound as a Research Compound in Biological and Synthetic Chemistry
This compound continues to be an active area of research, attracting attention for both its biological properties and its synthetic complexity.
In biological chemistry , recent studies have further explored its mechanisms of action. Research has shown that this compound can inhibit the production of nitric oxide (NO) in macrophage cell lines, suggesting anti-inflammatory potential. caymanchem.com It has also been found to inhibit osteoclast differentiation, indicating a possible role in bone remodeling research. caymanchem.com Furthermore, studies in animal models have demonstrated its ability to attenuate bleomycin-induced pulmonary fibrosis by affecting macrophage recruitment and activation. medchemexpress.comcaymanchem.com These findings highlight this compound as a valuable molecular probe for investigating inflammatory and fibrotic pathways. caymanchem.comontosight.ai
In synthetic chemistry , the complex tetracyclic structure of this compound presents a significant synthetic challenge that has yet to be fully met, as its total synthesis has not been reported. nih.gov However, the pursuit of synthesizing this compound and its relatives has driven the development of innovative synthetic methodologies. nih.govacs.orgssp.org Chemists have successfully synthesized the core skeletal structure of related Stemona alkaloids, providing pathways that could potentially be adapted for this compound. acs.orgacs.org These efforts are crucial for creating analogues and derivatives that could lead to more potent or selective biological activity, exemplifying the role of natural products in inspiring new avenues in chemical synthesis. nih.govnih.gov
Table 1: Key Research Findings on this compound
| Research Area | Finding | Cell/Animal Model | Reference(s) |
|---|---|---|---|
| Antitussive Activity | Reduces citric acid-induced cough reflex. | Guinea Pig | nih.gov, caymanchem.com, thieme-connect.com |
| Anti-inflammatory | Inhibits LPS-induced nitric oxide (NO) production. | RAW 264.7 cells | caymanchem.com |
| Bone Biology | Inhibits RANKL-induced osteoclast differentiation. | RAW 264.7 cells | caymanchem.com |
| Anti-fibrotic | Attenuates pulmonary fibrosis by suppressing macrophage recruitment and activation. | Mouse model | caymanchem.com, medchemexpress.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(1S,3S,9R,10R,11R,14S,15R,16R)-10-ethyl-14-methyl-3-[(2S,4S)-4-methyl-5-oxooxolan-2-yl]-12-oxa-4-azatetracyclo[7.6.1.04,16.011,15]hexadecan-13-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H33NO4/c1-4-13-14-7-5-6-8-23-16(17-9-11(2)21(24)26-17)10-15(19(14)23)18-12(3)22(25)27-20(13)18/h11-20H,4-10H2,1-3H3/t11-,12-,13+,14+,15-,16-,17-,18-,19+,20+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYOGHROCTSEKDY-UEIGSNQUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2CCCCN3C2C(CC3C4CC(C(=O)O4)C)C5C1OC(=O)C5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@@H]1[C@H]2CCCCN3[C@H]2[C@@H](C[C@H]3[C@@H]4C[C@@H](C(=O)O4)C)[C@H]5[C@@H]1OC(=O)[C@H]5C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H33NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501316122 | |
| Record name | Neotuberostemonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
375.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
143120-46-1 | |
| Record name | Neotuberostemonine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=143120-46-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Neotuberostemonine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501316122 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Natural Origin and Isolation Methodologies of Neotuberostemonine
Botanical Sources: Stemona tuberosa and Related Stemona Species
Neotuberostemonine is a prominent alkaloid primarily isolated from the botanical source Stemona tuberosa. nih.gov This plant is a member of the Stemonaceae family and has a long history of use in traditional medicine, particularly in China and other parts of Asia, for treating respiratory ailments. researchgate.netwikipedia.org Stemona tuberosa is recognized as one of the 50 fundamental herbs in traditional Chinese medicine, where it is known as "bǎi bù". wikipedia.org
The plant is native to a wide geographical region, including South-Central and Southeast China, India, Bangladesh, Cambodia, Laos, Thailand, Vietnam, and various islands such as Hainan, Taiwan, the Philippines, the Lesser Sunda Islands, and New Guinea. wikipedia.org The roots of S. tuberosa are the primary part of the plant utilized for the isolation of this compound and other related alkaloids. researchgate.net While Stemona tuberosa is the most cited source, other species within the Stemona genus are also known to produce a variety of structurally diverse alkaloids. nih.gov
Extraction and Isolation Techniques from Plant Material Extracts
The initial step in obtaining this compound involves the extraction of alkaloids from the dried and processed roots of Stemona tuberosa. The process typically begins with the pulverization of the plant material, which is then subjected to extraction using a solvent. A common method involves maceration or reflux with an alcohol, such as methanol (B129727) or ethanol, to create a crude extract.
Following the initial extraction, a series of liquid-liquid partitioning steps are employed to separate the alkaloid fraction from other phytochemicals. For instance, the crude extract is often dissolved in an acidic aqueous solution and then washed with a non-polar solvent like n-hexane to remove lipids and other non-basic compounds. researchgate.net Subsequently, the pH of the aqueous layer is adjusted to be alkaline, and the alkaloids are then extracted into an immiscible organic solvent, such as chloroform (B151607) or ethyl acetate (B1210297). This process yields a total alkaloid extract, which contains this compound along with other related compounds.
Chromatographic and Spectroscopic Methods for Isolation and Purity Assessment
The purification of this compound from the total alkaloid extract relies on various chromatographic techniques. Column chromatography is a fundamental method used for the initial separation of the complex mixture. The stationary phase is often silica (B1680970) gel or alumina, and the mobile phase consists of a gradient solvent system, such as n-hexane-acetone, which allows for the separation of compounds based on their polarity. researchgate.net
For finer purification and to achieve high purity, High-Performance Liquid Chromatography (HPLC) is extensively used. researchgate.netnih.gov HPLC provides superior resolution and is crucial for isolating this compound from structurally similar alkaloids. The purity of the final isolated compound is also assessed using HPLC analysis, with purities often exceeding 98%. nih.gov
Spectroscopic methods are indispensable for the structural elucidation and confirmation of the isolated this compound. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy (including 1D and 2D NMR) are used to determine the complex structure of the molecule. researchgate.net High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS) is employed to determine the precise molecular weight and elemental formula. researchgate.net
Co-occurring Alkaloids and Their Structural Relationship to this compound
Stemona tuberosa is a rich source of various alkaloids that often co-occur with this compound. researchgate.net These compounds typically share a common structural core, belonging to the Stemona alkaloids group, which is characterized by a pyrrolo[1,2-a]azepine nucleus. Significant chemical diversity has been observed in S. tuberosa collected from different geographical locations. researchgate.net
Among the frequently isolated co-occurring alkaloids are:
Tuberostemonine (B192615): A well-known alkaloid from this plant, it shares the core Stemona alkaloid structure. Numerous derivatives, such as tuberostemonine N and O, have also been identified. researchgate.netresearchgate.net
Croomine (B1227750): This alkaloid has also been isolated from S. tuberosa and is considered to have chemotaxonomic significance, linking the Stemona genus with the Croomia genus. researchgate.net
Stemoninine: Another characteristic alkaloid found alongside this compound. nih.govresearchgate.net
These alkaloids, including this compound, are classified based on their skeletal structures. This compound belongs to the tuberostemonine-type alkaloids. The structural variations among these co-occurring compounds often involve differences in oxidation patterns, stereochemistry, and substitution on the core skeleton.
Biological Activities and Preclinical Pharmacological Profiles of Neotuberostemonine
Antitussive Efficacy and Associated Studies
Neotuberostemonine is recognized as one of the primary antitussive compounds within Stemona tuberosa Lour. nih.gov Its effectiveness in suppressing cough has been substantiated through various preclinical models.
Evaluation in In Vivo Cough Models (e.g., Citric Acid-Induced Cough Reflex)
The antitussive properties of this compound have been consistently demonstrated in in vivo studies. A notable model used for this evaluation is the citric acid-induced cough reflex in guinea pigs. In this model, the administration of this compound has been shown to significantly reduce the frequency of coughing episodes. caymanchem.comresearchgate.net This inhibitory effect on the cough reflex highlights the compound's potential as a cough suppressant. caymanchem.com Studies have shown that this compound, along with other alkaloids from Stemona tuberosa like croomine (B1227750) and stemoninine, exhibits potent antitussive effects in the citric acid-induced guinea pig cough model. researchgate.netnih.gov The mechanism of action for this compound's antitussive effect is believed to be primarily through its action on the peripheral cough reflex pathway. researchgate.netnih.gov
One study reported a reduction in cough episodes by 17% and 40% following intragastric administration of this compound at doses of 25 mg/kg and 50 mg/kg, respectively. google.com Another study noted that at a dose of 133 µmol/kg, this compound effectively reduces the citric acid-induced cough reflex in conscious guinea pigs. caymanchem.com
Comparison of Antitussive Potency with Reference Agents (e.g., Codeine)
In the quest for effective and safer antitussive agents, the potency of this compound has been compared to that of codeine, a commonly used narcotic antitussive. Research suggests that this compound possesses an antitussive potency that is comparable to codeine. google.com Importantly, it is believed that this compound exerts its effects without acting on opiate receptors, which are associated with the side effects of codeine. google.com While both dextromethorphan (B48470) and codeine are effective in reducing cough frequency, dextromethorphan has been observed to lower cough intensity to a greater degree than codeine. nih.gov
| Compound | Model | Key Findings |
| This compound | Citric acid-induced cough in guinea pigs | Showed similar antitussive potency to croomine and stemoninine. researchgate.netnih.gov |
| This compound | Citric acid-induced cough in guinea pigs | Reduced cough episodes by 17% and 40% at 25 and 50 mg/kg i.g., respectively. google.com |
| This compound | Comparison with Codeine | Believed to have comparable antitussive potency without acting on opiate receptors. google.com |
Anti-fibrotic Activities, with Emphasis on Pulmonary Fibrosis
Beyond its antitussive effects, this compound has demonstrated significant anti-fibrotic activities, particularly in the context of pulmonary fibrosis, a devastating and progressive lung disease.
Amelioration of Fibrotic Pathology in Animal Models (e.g., Bleomycin-Induced Pulmonary Fibrosis)
The bleomycin (B88199) (BLM)-induced pulmonary fibrosis model in mice is a widely used and well-characterized model for studying the pathogenesis of lung fibrosis and for evaluating potential therapeutic agents. thoracic.orgcriver.comnih.gov In this model, administration of this compound has been shown to significantly ameliorate lung histopathological changes. nih.gov Studies have demonstrated that this compound effectively attenuates bleomycin-induced pulmonary fibrosis by inhibiting the expression of hypoxia-inducible factor-1α (HIF-1α) and its downstream pro-fibrotic factors. nih.gov
Oral administration of this compound has been found to inhibit pulmonary collagen deposition and fibrosis. caymanchem.com Specifically, treatment with this compound reduced the over-expression of collagen, α-smooth muscle actin (α-SMA), and transforming growth factor-β1 (TGF-β1). nih.gov Furthermore, this compound treatment markedly lowered the expression of MMP-2 and TIMP-1 while increasing the expression of MMP-9. nih.gov These findings collectively indicate a significant protective effect of this compound against bleomycin-induced pulmonary fibrosis. nih.gov
| Treatment | Animal Model | Key Pathological Changes Observed | Effect of this compound |
| Bleomycin | Mice | Pulmonary fibrosis, collagen deposition, increased inflammatory cells. nih.govcaymanchem.com | Ameliorated lung histopathological changes, decreased inflammatory cell counts, reduced collagen and α-SMA expression. nih.gov |
| Bleomycin | Mice | Increased levels of HIF-1α and downstream profibrotic factors. nih.gov | Inhibited the levels of HIF-1α, TGF-β, FGF2, and α-SMA. nih.gov |
Modulation of Fibroblast Activation and Differentiation
A key event in the development of pulmonary fibrosis is the excessive differentiation of fibroblasts into myofibroblasts, which are characterized by the expression of α-SMA and are the primary source of extracellular matrix (ECM) deposition. nih.gov this compound has been shown to inhibit the activation and differentiation of lung fibroblasts. nih.govcjnmcpu.com
In vitro studies have demonstrated that this compound can suppress the hypoxia-induced activation and differentiation of primary mouse lung fibroblasts in a dose-dependent manner. nih.govresearchgate.net This inhibitory effect is linked to the compound's ability to promote the degradation of HIF-1α. nih.gov Furthermore, this compound, along with its stereoisomer tuberostemonine (B192615), has been found to inhibit the activation of TGF-β1-induced fibroblasts into myofibroblasts that secrete stromal cell-derived factor-1 (SDF-1). cjnmcpu.com This inhibition is achieved by suppressing the PI3K-dependent AKT and ERK pathways. cjnmcpu.com
Suppression of Macrophage Recruitment and Polarization
Macrophages play a critical role in the pathogenesis of pulmonary fibrosis. d-nb.infoportlandpress.com this compound has been shown to attenuate bleomycin-induced pulmonary fibrosis by suppressing the recruitment and activation of macrophages. nih.gov Specifically, this compound treatment was able to decrease the recruitment of macrophages and inhibit their polarization towards the M2 phenotype in the lung tissues of mice. nih.gov M2 macrophages are associated with tissue repair and remodeling and are implicated in the progression of fibrosis. portlandpress.com
In vitro experiments using RAW 264.7 cells, a macrophage-like cell line, revealed that this compound significantly reduced the expression of arginase-1, a marker for M2 macrophages, in a dose-dependent manner. nih.gov It also down-regulated the expression of inducible nitric oxide synthase (iNOS), a marker for M1 macrophages, but only at a higher concentration. nih.gov These findings suggest that this compound's anti-fibrotic effects are, at least in part, mediated through its modulation of macrophage activity, particularly by inhibiting the pro-fibrotic M2 polarization. nih.govportlandpress.com
| Cellular Process | Key Molecules/Pathways Involved | Effect of this compound |
| Fibroblast Activation & Differentiation | HIF-1α, TGF-β, FGF2, α-SMA, PI3K/AKT/ERK nih.govcjnmcpu.com | Inhibits activation and differentiation by promoting HIF-1α degradation and suppressing PI3K-dependent pathways. nih.govcjnmcpu.com |
| Macrophage Recruitment & Polarization | M2 polarization markers (e.g., Arginase-1) nih.govportlandpress.com | Suppresses macrophage recruitment and inhibits M2 polarization. nih.gov |
Anti-osteoclastogenic Activity
This compound has demonstrated significant inhibitory effects on osteoclastogenesis, the process of osteoclast formation, which is crucial in bone resorption. nih.govfrontiersin.org This activity suggests its potential as a therapeutic candidate for bone-related diseases characterized by excessive bone loss, such as osteoporosis. nih.gov
Inhibition of Osteoclast Differentiation
Research has shown that this compound effectively inhibits the differentiation of osteoclasts. caymanchem.comnih.gov Osteoclasts are large, multinucleated cells responsible for bone resorption, and their differentiation is a complex process regulated by various signaling molecules. mdpi.com A key pathway in this process involves the receptor activator of nuclear factor kappa-B ligand (RANKL). frontiersin.orgmedsci.org this compound has been found to inhibit RANKL-induced osteoclast differentiation in RAW 264.7 cells, a commonly used cell line in osteoclastogenesis research. caymanchem.comnih.gov
The mechanism underlying this inhibition involves the blockade of the NF-κB pathway. nih.gov Specifically, this compound has been shown to interfere with the activation of TRAF6, a critical signaling molecule downstream of the RANKL receptor. nih.govfrontiersin.org This interference prevents the subsequent activation of NF-κB, a key transcription factor for genes involved in osteoclast differentiation, such as nuclear factor of activated T-cells, cytoplasmic 1 (NFATc1). nih.govmdpi.com
Table 1: Effect of this compound on Osteoclast Differentiation
| Cell Line | Inducer | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| RAW 264.7 | RANKL | 50 µM | Inhibition of osteoclast differentiation | caymanchem.com |
| RAW 264.7 | RANKL or cancer cells | Not specified | Inhibition of osteoclastogenesis | nih.gov |
Impairment of F-actin Ring Structure Formation
A critical feature of functional osteoclasts is the formation of a well-defined F-actin ring. nih.govresearchgate.net This cytoskeletal structure is essential for the osteoclast to attach to the bone surface and carry out bone resorption. nih.gov Studies have demonstrated that this compound impairs the formation of this F-actin ring structure. nih.govfrontiersin.org This disruption of a key functional component of osteoclasts further contributes to the compound's anti-osteoclastogenic activity. nih.govresearchgate.net
Anti-inflammatory Effects
This compound has also been recognized for its anti-inflammatory properties. nih.govresearchgate.net Inflammation is a complex biological response to harmful stimuli, and chronic inflammation is implicated in a wide range of diseases. frontiersin.orgnih.gov The anti-inflammatory effects of this compound are attributed to its ability to modulate the production of inflammatory mediators and the activity of inflammatory cells. nih.govnih.gov
Inhibition of LPS-induced Nitric Oxide Production
Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, is a potent inducer of inflammation and stimulates the production of nitric oxide (NO), a key inflammatory mediator. researchgate.netnih.gov this compound has been shown to inhibit LPS-induced NO production. caymanchem.com Specifically, at a concentration of 100 µM, this compound was found to inhibit the LPS-induced increase in inducible nitric oxide synthase (iNOS) protein levels and subsequent NO production in RAW 264.7 macrophage cells. caymanchem.com This inhibitory effect on a crucial inflammatory pathway highlights the anti-inflammatory potential of this compound. nih.gov
Table 2: Effect of this compound on Nitric Oxide Production
| Cell Line | Inducer | This compound Concentration | Observed Effect | Reference |
|---|---|---|---|---|
| RAW 264.7 | LPS | 100 µM | Inhibition of NO production and iNOS protein levels | caymanchem.com |
| BV2 microglial cells | LPS | 100 µM | No significant inhibitory effect on NO production | researchgate.net |
Other Investigated Biological Activities
In addition to its well-documented anti-osteoclastogenic and anti-inflammatory activities, this compound has been investigated for other potential pharmacological effects. One of the most prominent is its antitussive (cough-suppressing) activity. nih.gov Studies have shown that this compound can reduce the cough reflex induced by citric acid in guinea pigs. caymanchem.comnih.gov Research into the structure-activity relationship of related compounds suggests that the saturated tricyclic pyrrolobenzazepine nucleus of tuberostemonines is crucial for this antitussive effect. nih.govthieme-connect.com
Furthermore, this compound has demonstrated anti-fibrotic properties. nih.gov In a mouse model of bleomycin-induced pulmonary fibrosis, this compound was shown to attenuate the condition by suppressing the recruitment and activation of macrophages. nih.govmedchemexpress.com It also inhibited pulmonary collagen deposition and reduced the expression of profibrotic markers. caymanchem.comcjnmcpu.com
Insecticidal and Repellency Activities
The genus Stemona has a long history in traditional medicine for its antiparasitic and insecticidal uses. Scientific inquiry has sought to validate these traditional claims and identify the specific compounds responsible for these effects.
Research into the insecticidal properties of Stemona alkaloids has revealed that the potent activity is often linked to the protostemonine (B150507) group of alkaloids, such as didehydrostemofoline. nih.gov In contrast, studies on Stemona species where stichoneurine derivatives like this compound are predominant have shown low insect toxicity against the larvae of Spodoptera littoralis (the African cotton leafworm). nih.gov One study specifically noted that extracts from Stemona tuberosa, a known source of this compound, exhibited no significant insecticidal effect on this pest.
While direct insecticidal action by this compound appears limited, there is evidence to suggest a repellent effect associated with its chemical class. Bioassays have indicated that Stemona species containing a high concentration of tuberostemonine, a closely related stichoneurine alkaloid, demonstrate noteworthy repellence. nih.gov This suggests that while not directly lethal, this compound may contribute to a plant's defense mechanism by deterring insects. However, specific studies quantifying the repellent activity of isolated this compound are not extensively detailed in the current body of literature.
Table 1: Insecticidal and Repellent Activity Findings Related to this compound
| Compound/Extract | Target Organism | Activity Type | Observation |
| Stemona species with dominant stichoneurine derivatives (e.g., this compound) | Spodoptera littoralis larvae | Insecticidal | Low toxicity observed. nih.gov |
| Stemona species rich in tuberostemonine | Insects (general) | Repellency | Remarkable repellence noted. nih.gov |
Acetylcholinesterase Inhibitory Activities
Acetylcholinesterase (AChE) is a critical enzyme in the nervous system of both insects and mammals. Its inhibition can lead to paralysis and death in insects, making it a key target for insecticides. Furthermore, AChE inhibitors are utilized in the treatment of Alzheimer's disease to manage cognitive symptoms.
This compound has been evaluated for its ability to inhibit AChE. In a study investigating alkaloids isolated from the roots of Stemona sessilifolia, this compound was tested alongside four other compounds. nih.gov The results indicated that while two other alkaloids, stenine (B102979) B and stenine, demonstrated significant anti-acetylcholinesterase activity with IC50 values of 2.1±0.2 μM and 19.8±2.5 μM respectively, this compound did not show significant inhibition under the same assay conditions. nih.gov
Another report mentioned that this compound, among other compounds, displayed potential AChE inhibitory activities at a dosage of 10 mg. researchgate.net However, this finding is presented without a specific IC50 value, making it difficult to ascertain the potency of this inhibition. Given the more detailed study that showed a lack of significant activity, the current evidence suggests that this compound is not a potent inhibitor of acetylcholinesterase. nih.gov
Table 2: Acetylcholinesterase (AChE) Inhibitory Activity of Stemona Alkaloids
| Compound | Source | AChE Inhibitory Activity (IC50) |
| This compound | Stemona sessilifolia | Not significant in the study. nih.gov |
| Stenine B | Stemona sessilifolia | 2.1 ± 0.2 μM. nih.gov |
| Stenine | Stemona sessilifolia | 19.8 ± 2.5 μM. nih.gov |
Molecular Mechanisms and Signaling Pathways Mediating Neotuberostemonine S Effects
Cellular Targets and Downstream Signaling in Fibrosis Pathogenesis
Fibrosis is characterized by the excessive accumulation of extracellular matrix, largely driven by the differentiation of fibroblasts into myofibroblasts. nih.govnih.gov Neotuberostemonine has been shown to inhibit this process by targeting several key signaling pathways.
Hypoxia, or low oxygen tension, is a critical factor in the development of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts. nih.gov This process is largely dependent on the stabilization of Hypoxia-Inducible Factor 1-alpha (HIF-1α), a key transcription factor that regulates cellular responses to hypoxia. nih.govjci.org Under hypoxic conditions, HIF-1α levels increase, leading to the upregulation of pro-fibrotic factors such as Transforming Growth Factor-beta (TGF-β) and Fibroblast Growth Factor 2 (FGF2). nih.gov
Studies have demonstrated that this compound can effectively suppress the hypoxia-induced activation and differentiation of fibroblasts. nih.gov It achieves this by inhibiting the expression of HIF-1α and its downstream targets. nih.gov The mechanism involves the promotion of prolyl hydroxylation, a critical step for the degradation of HIF-1α. nih.gov By reversing the hypoxia-induced reduction in prolyl hydroxylated-HIF-1α, this compound facilitates its breakdown and prevents its accumulation. nih.gov This, in turn, downregulates the expression of α-smooth muscle actin (α-SMA) and collagen, key markers of myofibroblast differentiation and fibrosis. nih.gov
| Feature | Description | Source |
| Cell Type | Fibroblasts | nih.gov |
| Key Molecule | HIF-1α | nih.gov |
| NTS Effect | Inhibits HIF-1α expression | nih.gov |
| Mechanism | Promotes prolyl hydroxylation of HIF-1α, leading to its degradation. | nih.gov |
| Downstream Effect | Decreased expression of TGF-β, FGF2, α-SMA, and collagen. | nih.gov |
A profibrotic feedback loop between fibroblasts and macrophages plays a crucial role in the progression of pulmonary fibrosis. cjnmcpu.com This loop is maintained by the secretion of TGF-β and Stromal Cell-Derived Factor 1 (SDF-1). cjnmcpu.com TGF-β1, a potent pro-fibrotic cytokine, induces fibroblasts to differentiate into myofibroblasts that secrete SDF-1. nih.govcjnmcpu.com SDF-1, in turn, can polarize macrophages towards an M2 phenotype, which then secretes more TGF-β. cjnmcpu.comnih.gov
This compound has been found to disrupt this feedback loop by suppressing the secretion of both TGF-β and SDF-1. cjnmcpu.com It inhibits the TGF-β1-induced transformation of fibroblasts into SDF-1-secreting myofibroblasts. cjnmcpu.com This action is linked to its ability to block the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways, which are essential for this transformation. cjnmcpu.com By reducing the levels of TGF-β and SDF-1, this compound effectively inhibits fibroblast activation and M2 macrophage polarization. cjnmcpu.com
The Phosphoinositide 3-kinase (PI3K)/AKT and Extracellular signal-regulated kinase (ERK) pathways are central to the signaling cascades that promote fibroblast activation and fibrosis. cjnmcpu.comnih.gov TGF-β1 activates these pathways, leading to the stabilization of HIF-1α and the subsequent secretion of SDF-1 by fibroblasts. cjnmcpu.com The activation of ERK has been shown to be dependent on PI3K. cjnmcpu.com
This compound exerts its anti-fibrotic effects by inhibiting both the PI3K/AKT and ERK pathways. cjnmcpu.comnih.gov By blocking these pathways, it prevents the accumulation of HIF-1α and the subsequent secretion of SDF-1 from fibroblasts. cjnmcpu.com This dual inhibition is considered essential for maximizing the therapeutic improvement in pulmonary fibrosis. nih.gov
| Pathway | Role in Fibrosis | Effect of this compound | Source |
| PI3K/AKT | Promotes fibroblast activation and SDF-1 secretion. | Inhibition | cjnmcpu.comnih.gov |
| ERK | Promotes fibroblast activation and SDF-1 secretion. | Inhibition | cjnmcpu.comnih.gov |
The polarization of macrophages into the pro-fibrotic M2 phenotype is a key event in the development of fibrosis. nih.govresearchgate.net This process is influenced by various signaling pathways, including the Signal Transducer and Activator of Transcription 6 (STAT6) and p38 Mitogen-Activated Protein Kinase (p38 MAPK) pathways. nih.govresearchgate.netaging-us.com Interleukin-4 (IL-4) is a known inducer of M2 polarization and activates these pathways. nih.govmdpi.com
Research on similar compounds suggests that the inhibition of STAT6 and p38 MAPK pathways can suppress M2 macrophage polarization. nih.gov While direct studies on this compound's effect on these specific macrophage polarization pathways are emerging, its ability to inhibit M2 polarization in general has been documented. cjnmcpu.comcjnmcpu.com For instance, this compound has been shown to reduce the expression of Arginase-1 (Arg-1), a marker of M2 macrophages. cjnmcpu.com This suggests that this compound may interfere with the signaling cascades, potentially including STAT6 and p38 MAPK, that drive M2 polarization. nih.govcjnmcpu.com
Mechanism of Osteoclastogenesis Inhibition: NF-κB Pathway Blockade
Osteoclastogenesis, the formation of bone-resorbing osteoclasts, is a critical process in bone remodeling. nih.gov Excessive osteoclast activity can lead to bone loss and conditions like osteoporosis. nih.gov this compound has been identified as an inhibitor of osteoclastogenesis. nih.govnih.gov
The differentiation of osteoclasts is primarily induced by the interaction of Receptor Activator of Nuclear Factor kappa-B Ligand (RANKL) with its receptor RANK on osteoclast precursor cells. nih.govnih.gov This binding recruits TNF receptor-associated factor 6 (TRAF6), a key adaptor protein. nih.govnih.gov The activation of TRAF6 is a critical upstream event that triggers downstream signaling cascades, leading to osteoclast formation. nih.govnih.gov
Studies have revealed that this compound inhibits RANKL-mediated osteoclastogenesis by blocking the activation of TRAF6. nih.govnih.gov By preventing the activation of this crucial adaptor protein, this compound effectively halts the initiation of the signaling cascade required for osteoclast differentiation. nih.gov This blockade also impairs the formation of the F-actin ring structure, which is essential for the bone-resorbing function of mature osteoclasts. nih.govnih.gov
| Target | Description | Effect of this compound | Source |
| TRAF6 | Key adaptor protein in RANKL signaling for osteoclastogenesis. | Inhibition of activation | nih.govnih.gov |
| NF-κB Pathway | Downstream of TRAF6, crucial for osteoclast-related gene expression. | Blockade | nih.gov |
| F-actin ring | Essential structure for osteoclast function. | Impaired formation | nih.govnih.gov |
Immune Cell Modulation: Impact on Macrophage Phenotype and Function (e.g., M2 Polarization)
This compound (NTS) has been shown to modulate the activity of immune cells, with a notable impact on macrophage phenotype and function. nih.gov Macrophages, key cells of the innate immune system, exhibit high plasticity and can polarize into different functional phenotypes, broadly classified as pro-inflammatory M1 and anti-inflammatory/pro-repair M2 macrophages. frontiersin.org Research indicates that this compound can suppress the polarization of macrophages towards the M2 phenotype, an activity that is significant in pathological conditions like pulmonary fibrosis where M2 macrophages contribute to disease progression. nih.govportlandpress.com
In studies using a mouse model of bleomycin-induced pulmonary fibrosis, this compound treatment was found to decrease the recruitment of macrophages to the lungs and inhibit their polarization into M2 macrophages. nih.gov This was evidenced by a reduction in the expression of M2 markers in lung tissue. nih.gov Further in vitro experiments using the RAW 264.7 macrophage cell line demonstrated that this compound directly affects macrophages, significantly reducing the expression of the M2 marker, arginase-1 (Arg-1), in a dose-dependent manner. nih.gov
The mechanism underlying this M2 suppression involves the modulation of specific signaling pathways. Studies have revealed that this compound can interfere with a positive feedback loop between fibroblasts and macrophages that promotes fibrosis. nih.gov This loop involves transforming growth factor-beta (TGF-β) and stromal cell-derived factor-1 (SDF-1). nih.gov It has been shown that SDF-1 can induce macrophage polarization to the M2 phenotype, which in turn secretes TGF-β. nih.govcjnmcpu.com this compound disrupts this cycle by inhibiting the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK pathways in macrophages, thereby blocking SDF-1-induced M2 polarization and subsequent TGF-β secretion. nih.govcjnmcpu.com
Table 1: Research Findings on this compound's Impact on Macrophage M2 Polarization
| Experimental Model | Key Findings | Implicated Signaling Pathways | Reference |
| Bleomycin-induced pulmonary fibrosis mouse model | Significantly ameliorated lung histopathological changes; Decreased recruitment of macrophages; Inhibited M2 polarization in lung tissues. | Not specified in detail, but linked to suppression of M2 polarization. | nih.gov |
| RAW 264.7 macrophage cell line | Reduced the expression of the M2 marker arginase-1 (Arg-1) in a dose-dependent manner. | Not specified in detail. | nih.gov |
| Primary pulmonary fibroblasts (PFBs) and MH-S alveolar macrophages (in vitro) | Inhibited macrophage M2 polarization; Reduced levels of TGF-β and SDF-1. | PI3K/AKT/HIF-1α; PI3K/PAK/RAF/ERK | nih.govcjnmcpu.com |
| MH-S alveolar macrophages stimulated with SDF-1 | Blocked the polarization of macrophages into the M2 phenotype that secretes TGF-β. | PI3K-dependent AKT and ERK pathways. | cjnmcpu.com |
Neuropharmacological Mechanisms Underlying Antitussive Action
The antitussive (cough-suppressing) properties of this compound are a primary area of its pharmacological investigation. The cough reflex is a complex process involving both peripheral and central nervous system pathways. msdvetmanual.com While many antitussive agents act centrally by suppressing the cough center in the brainstem, some exert their effects through peripheral mechanisms. slideshare.netrxlist.com Research into this compound suggests its mechanism of action is distinct from that of many common antitussive drugs.
A significant aspect of this compound's neuropharmacology is the evidence suggesting its antitussive effects are not mediated by opioid receptors. google.com Opioid receptors, such as the mu (μ), kappa (κ), and delta (δ) receptors, are the primary targets for opioid drugs like codeine, which suppress cough via central mechanisms. nih.govnih.gov However, these drugs can have side effects related to their action on opioid receptors. google.com
It is believed that this compound does not act on opiate receptors, yet it demonstrates an antitussive potency comparable to that of codeine. google.com This suggests a different mechanism of action that avoids the side effects associated with opioid receptor activation. google.com Studies designed to determine the site of action within the cough reflex pathway have provided further evidence. In experiments using guinea pigs, this compound was found to act on the peripheral part of the cough reflex pathway. nih.gov This contrasts with other alkaloids, such as croomine (B1227750), which act on central sites. nih.gov The distinction is important, as peripherally acting antitussives function by targeting sensory receptors in the airways rather than the cough center in the brain. nih.gov This mode of action is consistent with a non-opioid receptor-mediated mechanism.
Table 2: Evidence for this compound's Non-Opioid Antitussive Mechanism
| Evidence Type | Finding | Implication | Reference |
| Pharmacological Belief/Hypothesis | Believed to not act on opiate receptors while having antitussive potency comparable to codeine. | Suggests a non-opioid mechanism, avoiding typical opioid-related side effects. | google.com |
| In Vivo Animal Studies (Guinea Pig) | Acts on the peripheral cough reflex pathway. | The site of action is distinct from centrally-acting opioid antitussives. | nih.gov |
Pharmacokinetic and Biotransformation Investigations of Neotuberostemonine
Bioanalytical Method Development for In Vivo Quantification (e.g., UHPLC-MS/MS)
To accurately quantify neotuberostemonine in biological samples, a sensitive and specific ultra-high performance liquid chromatography-tandem mass spectrometry (UHPLC-MS/MS) method has been developed. nih.gov This analytical technique is essential for determining the concentration of the compound in plasma, tissues, and excreta over time.
The method typically involves extracting this compound from bio-samples using protein precipitation, often with methanol (B129727). nih.gov For chromatographic separation, a C18 column, such as a Zorbax Extend C18, is commonly used. nih.gov The mobile phase is generally composed of a mixture of an organic solvent like acetonitrile (B52724) and an aqueous solution containing additives such as formic acid and ammonium (B1175870) acetate (B1210297) to improve ionization and peak shape. nih.gov
Detection is achieved using a tandem mass spectrometer equipped with an electrospray ionization (ESI) source operating in positive ion mode. nih.gov The quantification is performed in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity. The specific mass transition monitored for this compound is from a precursor ion of m/z 376.1 to a product ion of m/z 302.0. nih.gov An internal standard, such as tetrahydropalmatine, is used to ensure accuracy and precision. nih.gov This robust bioanalytical method allows for reliable pharmacokinetic studies. nih.gov
Absorption and Distribution Patterns in Preclinical Models
Pharmacokinetic studies, primarily conducted in rat models, have elucidated the absorption and distribution characteristics of this compound following oral administration. nih.govrsc.org After administration, the compound is absorbed, reaching a maximum plasma concentration (Cmax) that is dose-dependent. nih.gov
In one key study, oral administration of this compound to rats at doses of 20 mg/kg and 40 mg/kg resulted in the pharmacokinetic parameters detailed in Table 1. nih.gov The data shows that as the dose was doubled, the maximum plasma concentration and the total drug exposure (AUC) increased significantly, by approximately 12-fold and 9.5-fold respectively, suggesting non-linear absorption or saturation of first-pass metabolism at higher doses. The elimination half-life (t1/2) was found to be between 2 to 3 hours. nih.gov
Table 1: Pharmacokinetic Parameters of this compound in Rats After Oral Administration
| Parameter | 20 mg/kg Dose | 40 mg/kg Dose |
|---|---|---|
| Cmax (ng/mL) | 11.37 | 137.6 |
| AUC0-∞ (ng·h/mL) | 17.68 | 167.4 |
| t1/2 (h) | 2.28 | 3.04 |
Data sourced from Wu et al., 2016. nih.gov
Tissue distribution studies reveal that this compound is widely distributed in the body following absorption. nih.gov The highest concentrations of the compound were found in the intestine, stomach, and liver. nih.gov Importantly, investigations showed no evidence of long-term accumulation of this compound in various tissues, indicating that the compound and its metabolites are cleared effectively from the body. nih.gov
Metabolic Fate and Excretion Pathways
The metabolic fate and excretion of this compound have been investigated by analyzing its presence in bile, urine, and feces. nih.govrsc.org These studies show that the compound undergoes extensive metabolism in the body, which is a common feature of xenobiotics. cjnmcpu.com The liver is a primary site for drug metabolism. nih.gov
Investigations in rats revealed that only a very small fraction of the administered dose of this compound is excreted in its unchanged form. nih.gov The total recovery of the parent compound was approximately 0.90% of the administered dose. nih.gov The primary route of excretion for the unchanged compound was through the feces, accounting for about 0.66% of the dose. nih.gov Biliary and urinary excretion were minor pathways, accounting for 0.19% and 0.05%, respectively. nih.gov
The low recovery of unchanged this compound strongly suggests significant first-pass metabolism in the intestine and liver. nih.gov This indicates that the majority of the compound is converted into various metabolites before being excreted from the body. nih.gov Therefore, this compound is mainly eliminated from the body as its metabolites rather than in its original form.
Pharmacokinetic-Pharmacodynamic Correlations
The relationship between the pharmacokinetics (what the body does to a drug) and pharmacodynamics (what the drug does to the body) is a critical aspect of drug evaluation. unisa.edu.aupsu.edu This correlation, often established through PK/PD modeling, helps in understanding the time course of a drug's effect and optimizing dosing regimens. researchgate.net For this compound, the primary pharmacodynamic effect of interest is its antitussive activity. frontiersin.org
While the pharmacokinetic profile of this compound has been characterized and its antitussive effects have been demonstrated in preclinical models, specific studies that quantitatively link its plasma concentration to the intensity of cough suppression are not extensively available in published literature. nih.govfrontiersin.org Establishing a PK/PD model would involve correlating the pharmacokinetic parameters, such as the concentration of this compound in plasma or at the site of action over time, with a pharmacodynamic endpoint, like the frequency or intensity of coughing in response to a stimulus. psu.edu Such models are essential for predicting the onset and duration of the antitussive effect based on the drug's concentration profile. Although a dose-dependent antitussive effect has been shown, a formal PK/PD model for this compound has not been detailed in the reviewed scientific literature.
Synthetic Strategies and Structure Activity Relationship Sar Studies of Neotuberostemonine
Challenges and Progress in Total Synthesis of the Neotuberostemonine Core Skeleton
The total synthesis of this compound has yet to be accomplished, presenting a significant challenge to synthetic chemists. The core structure of this compound, like other Stemona alkaloids, is characterized by a complex, polycyclic framework. These alkaloids typically feature a pyrrolo[1,2-a]azepine or pyrido[1,2-a]azepine nucleus. researchgate.net The intricate architecture of this compound, with its multiple stereocenters and fused ring systems, poses substantial hurdles in synthetic design and execution.
Despite the formidable challenges, progress has been made in developing synthetic strategies for related Stemona alkaloids, which provides a foundation for future attempts at this compound. nih.gov Key difficulties lie in the stereocontrolled construction of the fused heterocyclic systems and the installation of the correct relative and absolute stereochemistry. Researchers are exploring various strategies, including cycloaddition reactions, tandem reaction sequences, and novel methods for forming the characteristic heterocyclic core, to address these challenges. nih.govtib.eu
Synthetic Approaches to Related Stemona Alkaloids and Analogues
While the total synthesis of this compound remains an unsolved problem, numerous successful synthetic campaigns have targeted other structurally related Stemona alkaloids such as stenine (B102979) and tuberostemonine (B192615). nih.govpitt.edu These efforts have yielded valuable insights into the construction of the core alkaloid skeletons.
A variety of synthetic strategies have been employed, often featuring innovative applications of modern synthetic methodologies. researchgate.net For instance, some approaches utilize a Diels-Alder reaction followed by an intramolecular Schmidt reaction in a tandem sequence to efficiently assemble the heterocyclic core. nih.gov Other notable tactics include ring-closing metathesis to form key cyclic structures and Claisen rearrangements for the installation of lactone moieties. pitt.edu The development of divergent synthetic routes has also been a focus, allowing for the creation of a diverse range of analogues from a common intermediate. researchgate.net These flexible approaches are crucial for exploring the structure-activity relationships within this class of compounds. uab.cat
| Synthetic Strategy | Key Reactions | Target Alkaloid/Analogue |
| Tandem Reaction Sequence | Lewis acid-promoted Diels-Alder and intramolecular Schmidt reaction | Stemona alkaloid core |
| Ring-Closing Metathesis | Grubbs' catalyst | Tuberostemonine |
| Divergent Synthesis | Reductive functionalization of tertiary lactams | Stemoamide-type alkaloids |
Structural Determinants of Biological Activity
The antitussive properties of this compound and related compounds are closely linked to specific structural features. Studies have identified the saturated tricyclic pyrrolobenzazepine nucleus as a critical pharmacophore for this activity. researchgate.netscispace.com This core structure appears to be a prerequisite for significant antitussive effects, as demonstrated in studies comparing various related Stemona alkaloids. researchgate.netnih.gov
The mechanism of action for the antitussive effects of these alkaloids is believed to involve the central nervous system, with interactions at opioid receptors, particularly the µ-opioid receptor, playing a role. nih.gov However, the precise molecular interactions that lead to cough suppression are still under investigation.
This compound has demonstrated significant potential in attenuating pulmonary fibrosis. nih.gov The structural elements responsible for this anti-fibrotic activity are an active area of research. It is understood that this compound exerts its effects by suppressing the recruitment and activation of macrophages, particularly their polarization into the M2 phenotype, which is involved in tissue repair and fibrosis. nih.gov
The anti-fibrotic mechanism likely involves the modulation of key signaling pathways implicated in fibrosis, such as the transforming growth factor-β (TGF-β) pathway. evercyte.commdpi.com The ability of this compound to interfere with these pathways is thought to be dependent on its unique three-dimensional structure, although the specific functional groups and their spatial arrangement that are crucial for this activity have yet to be fully elucidated. Further research into the structure-activity relationship is needed to pinpoint the exact molecular features driving its anti-fibrotic effects.
Design and Synthesis of this compound Derivatives and Analogues for Improved Efficacy or Selectivity
The promising biological activities of this compound have prompted efforts to design and synthesize derivatives and analogues with enhanced potency, selectivity, and improved pharmacokinetic properties. By systematically modifying the core structure, researchers aim to optimize its therapeutic potential. nih.govjapsonline.comnih.gov
Derivatives and Analogues: Comparative Analysis and Therapeutic Implications
Naturally Occurring Neotuberostemonine Derivatives and Their Bioactivity Profiles (e.g., Tuberostemonine)
This compound belongs to a class of compounds known as stichoneurine-type alkaloids, which are characterized by a specific carbon chain attached to the pyrroloazepine nucleus. d-nb.info Several other closely related alkaloids have been isolated from various Stemona species, each with a unique bioactivity profile. researchgate.net
One of the most well-studied derivatives is tuberostemonine (B192615) . It has demonstrated a range of biological activities, including insecticidal and insect-repellent properties. caymanchem.comthieme-connect.com Furthermore, tuberostemonine has shown antitussive effects in animal models, reducing cough frequency. caymanchem.com It also exhibits anti-inflammatory properties by decreasing the infiltration of inflammatory cells in lung tissue. caymanchem.com
Other naturally occurring derivatives include tuberostemonine A, tuberostemonine N, and stemoninine, which are often found alongside this compound in the roots of Stemona tuberosa. biocrick.com The relative abundance of these alkaloids can vary between different plant populations. biocrick.com For instance, some plants may predominantly accumulate tuberostemonine, while others have higher concentrations of stemoninine. biocrick.com
The bioactivity of these derivatives is an active area of research. For example, tuberostemonine N and the novel alkaloid tuberostemonine O have been investigated for their immunomodulatory effects on T cells. biocrick.com
Table 1: Bioactivity of Naturally Occurring this compound Derivatives
| Derivative | Bioactivity Profile |
| Tuberostemonine | Insecticidal, insect-repellent, antitussive, anti-inflammatory. caymanchem.comthieme-connect.com |
| Tuberostemonine N | Investigated for immunomodulatory effects on T cells. biocrick.com |
| Tuberostemonine O | Investigated for immunomodulatory effects on T cells. biocrick.com |
| Stemoninine | Investigated for acetylcholinesterase inhibitory activity. researchgate.net |
| Neostenine (B1156026) | Antitussive. nih.gov |
Synthetic Analogues and Their Pharmacological Characterization
The synthesis of this compound and its analogues has been a significant focus of organic chemistry, driven by the desire to create novel compounds with enhanced or more specific pharmacological activities. acs.orgnih.gov While the total synthesis of this compound itself has been a challenge, the synthesis of related Stemona alkaloids like stenine (B102979) has been achieved. nih.gov
Synthetic efforts have led to the creation of a diverse library of analogues with modifications to the core structure. nih.gov These analogues often feature simplified or altered ring systems and functional groups, such as carbamates, amides, and various heterocyclic moieties. nih.gov The goal of these modifications is to probe the structure-activity relationship and identify key structural features responsible for biological effects.
Pharmacological profiling of these synthetic analogues has revealed a range of activities. For instance, a library of over 100 analogues was screened against G protein-coupled receptors, leading to the discovery of compounds that target several receptor types. nih.gov A particularly promising finding was the identification of a new class of potent sigma receptor ligands among the synthetic analogues. nih.gov The sigma-1 receptor is known to be involved in the modulation of cough, suggesting a potential mechanism for the antitussive effects of some Stemona alkaloids. nih.gov
Table 2: Pharmacological Characterization of Synthetic this compound Analogues
| Analogue Type | Pharmacological Profile |
| Simplified Stemona-inspired skeletons | Varied G protein-coupled receptor binding. nih.gov |
| Analogues with basic nitrogen incorporation | Potent sigma receptor ligands. nih.gov |
| Carbamate analogues (lacking basic nitrogen) | More modest binding activity. nih.gov |
Comparative Biological Activity and Potency of Derivatives
Comparative studies of naturally occurring and synthetic derivatives of this compound have provided valuable insights into their structure-activity relationships. A key finding is that the saturated tricyclic pyrrolo[3,2,1-jk]benzazepine nucleus is a critical structural element for antitussive activity. nih.govnih.gov Furthermore, the stereochemistry at the ring junctions plays a crucial role, with the all-cis configuration being optimal for antitussive effects. nih.govmagtech.com.cn
In studies comparing the antitussive activity of various isolated alkaloids, this compound and neostenine were found to have significant effects, with a potency comparable to that of codeine in some models. researchgate.netnih.gov This activity is not believed to involve opioid receptors. researchgate.net
The presence and nature of side chains also influence bioactivity. For instance, in synthetic analogues, the stereochemistry of the ethyl side chain was found to have little effect on the potent sigma receptor binding. nih.gov However, the incorporation of a basic nitrogen atom was dramatically linked to this activity. nih.gov
In the context of insecticidal activity, derivatives of the protostemonine (B150507) type, such as didehydrostemofoline, have been found to be highly toxic to certain insect larvae, whereas derivatives of the stichoneurine type, like tuberostemonine, exhibit lower toxicity but notable repellent effects. thieme-connect.comnih.gov
Future Perspectives and Translational Research for Neotuberostemonine
Identification of Novel Molecular Targets and Pathways
Neotuberostemonine, a natural alkaloid, has demonstrated significant potential in preclinical studies, particularly in the context of inflammatory and fibrotic diseases. Its mechanism of action involves the modulation of several key signaling pathways. Research has shown that this compound can inhibit the differentiation of lung fibroblasts into myofibroblasts, a critical step in the development of pulmonary fibrosis, by regulating hypoxia-inducible factor-1α (HIF-1α) signaling. nih.gov It has been observed to suppress the protein expression of HIF-1α and its downstream targets, including transforming growth factor-β (TGF-β) and fibroblast growth factor 2 (FGF2). nih.gov
Further investigations have revealed that this compound's therapeutic effects in pulmonary fibrosis are linked to its ability to interfere with a positive feedback loop between activated fibroblasts and M2-polarized macrophages. nih.gov This is achieved by inhibiting the PI3K/AKT/HIF-1α and PI3K/PAK/RAF/ERK/HIF-1α pathways, which in turn reduces the secretion of stromal cell-derived factor-1 (SDF-1) and TGF-β. nih.govuniv-bio.com The compound has also been shown to suppress the recruitment and M2 polarization of macrophages, a key process in the progression of fibrotic diseases. d-nb.infonih.gov
Additionally, this compound has been found to inhibit lipopolysaccharide (LPS)-induced increases in inducible nitric oxide synthase (iNOS) protein levels and nitric oxide (NO) production in RAW 264.7 macrophage cells, indicating its anti-inflammatory properties. medkoo.com The compound also demonstrates the ability to block osteoclastogenesis induced by RANKL or cancer cells. medkoo.com
Table 1: Key Molecular Targets and Pathways of this compound
| Target/Pathway | Effect of this compound | Associated Disease/Process | References |
| HIF-1α Signaling | Inhibition of protein expression and downstream targets (TGF-β, FGF2) | Pulmonary Fibrosis | nih.gov |
| PI3K/AKT/HIF-1α Pathway | Inhibition | Pulmonary Fibrosis | nih.govuniv-bio.com |
| PI3K/PAK/RAF/ERK/HIF-1α Pathway | Inhibition | Pulmonary Fibrosis | nih.govuniv-bio.com |
| Macrophage M2 Polarization | Inhibition | Pulmonary Fibrosis | d-nb.infonih.gov |
| iNOS and NO Production | Inhibition | Inflammation | medkoo.com |
| Osteoclastogenesis | Inhibition | Bone Resorption | medkoo.com |
Development of Advanced Preclinical Disease Models for Efficacy Assessment (e.g., ex vivo human tissue models)
The evaluation of this compound's efficacy has primarily relied on traditional preclinical models, such as the bleomycin-induced pulmonary fibrosis mouse model. nih.govnih.gov In these models, oral administration of this compound has been shown to attenuate lung fibrosis. nih.gov While these animal models have been instrumental in elucidating the compound's mechanism of action, there is a growing need for more translationally relevant models that can better predict human responses. biopharminternational.com
Recent advancements in preclinical modeling offer promising avenues for the future assessment of this compound. nih.gov These include:
Human precision-cut tissue slices: These models maintain the complex cellular architecture and interactions of human organs, providing a more accurate platform to study drug effects. acs.org
3D lung organoids: Derived from patient samples, organoids can replicate key aspects of disease pathology and allow for personalized medicine approaches. nih.govacs.org
Lung-on-a-chip technologies: These microfluidic devices can mimic the dynamic mechanical and physiological environment of the lung, enabling the study of drug efficacy under more realistic conditions. nih.govacs.org
The use of such advanced models could help to identify specific patient populations that are more likely to respond to this compound and to refine therapeutic strategies before moving into clinical trials. acs.org
Exploration of Combination Therapies with Existing Agents
The potential of this compound as part of a combination therapy regimen is an area ripe for exploration. Combining drugs with different mechanisms of action can often lead to synergistic effects, where the combined therapeutic benefit is greater than the sum of the individual effects. nih.govnih.gov This approach can also allow for the use of lower doses of each drug, potentially reducing side effects. nih.govnih.gov
Given that this compound targets inflammatory and fibrotic pathways, it could be combined with existing antifibrotic drugs like pirfenidone (B1678446) and nintedanib, which are currently used to treat idiopathic pulmonary fibrosis. d-nb.inforesearchgate.net Pirfenidone also acts in part by suppressing TGF-β expression related to macrophage M2 polarization, suggesting a potential for synergy with this compound's similar mechanism. d-nb.info
Furthermore, combining this compound with anti-inflammatory agents could be beneficial in diseases where both inflammation and fibrosis play a role. derangedphysiology.com For instance, combination therapies involving immunotherapy and anti-angiogenic agents are showing promise in cancer treatment by modulating the tumor microenvironment. nih.gov Investigating the synergistic potential of this compound with such agents in relevant cancer models could be a valuable research direction.
Potential Therapeutic Applications in Chronic Inflammatory and Fibrotic Diseases
The demonstrated mechanisms of action of this compound suggest its therapeutic potential extends beyond pulmonary fibrosis to a range of chronic inflammatory and fibrotic diseases. frontiersin.org These conditions are often characterized by persistent inflammation, immune system dysfunction, and excessive extracellular matrix deposition, leading to tissue damage and organ failure. frontiersin.orgmdpi.com
The ability of this compound to inhibit key pro-inflammatory and pro-fibrotic pathways, such as the PI3K/AKT and MAPK/ERK pathways, and to modulate macrophage polarization, makes it a promising candidate for diseases like: nih.govportlandpress.com
Liver fibrosis: Similar to pulmonary fibrosis, liver fibrosis involves the activation of fibroblasts and the excessive deposition of extracellular matrix.
Kidney fibrosis: Chronic kidney disease is often characterized by progressive fibrosis. jci.org
Rheumatoid arthritis: This autoimmune disease involves chronic inflammation and can lead to joint destruction. mdpi.com
Inflammatory bowel disease: Chronic inflammation in the digestive tract is a hallmark of this condition. mdpi.com
Further research is warranted to explore the efficacy of this compound in preclinical models of these and other chronic inflammatory and fibrotic diseases.
Considerations for Clinical Translation and Drug Development
The path from a promising preclinical compound to a clinically approved drug is long and challenging. l10nglobal.com For this compound, several key considerations must be addressed to facilitate its clinical translation.
A major hurdle in drug development is the often-observed discrepancy between preclinical efficacy and clinical trial outcomes. nih.gov The use of more predictive, advanced preclinical models, as discussed in section 8.2, will be crucial. biopharminternational.com
The development of a robust and scalable manufacturing process for this compound is another critical step. biopharminternational.com Ensuring the purity and consistency of the compound is essential for clinical trials and eventual commercialization.
Furthermore, the formulation of this compound into a stable and bioavailable drug product is a key challenge. biopharminternational.com The route of administration and the delivery system will need to be optimized to ensure effective delivery to the target tissues.
Finally, navigating the regulatory landscape is a complex process that requires careful planning and execution. l10nglobal.com This includes conducting comprehensive safety and toxicology studies and designing well-controlled clinical trials to demonstrate both safety and efficacy in human subjects. dndi.org The development of natural products into pharmaceuticals presents its own unique set of challenges and opportunities. cjnmcpu.com
Q & A
Q. What experimental models are commonly used to study the antitussive (cough-suppressing) mechanism of neotuberostemonine?
this compound’s antitussive effects are typically evaluated using ammonia- or citric acid-induced cough models in mice or guinea pigs. Key studies measure cough frequency, latency period, and airway inflammation biomarkers (e.g., TNF-α, IL-6). Pharmacokinetic data from rodent models, such as plasma concentration-time profiles, are critical for correlating bioavailability with efficacy .
Q. Which analytical methods are recommended for quantifying this compound in plant extracts or biological samples?
High-performance liquid chromatography (HPLC) coupled with UV detection or mass spectrometry (LC-MS/MS) is widely used. For example, Wu et al. (2016) employed LC-MS/MS to quantify this compound in rat plasma, achieving a detection limit of 0.5 ng/mL . Structural confirmation via X-ray crystallography (e.g., Liu et al., 2018) is essential for verifying alkaloid identity .
Q. How do researchers validate the purity of isolated this compound for in vitro assays?
Purity is confirmed using a combination of chromatographic (HPLC purity ≥95%) and spectroscopic methods (NMR, IR). For novel derivatives, elemental analysis and optical rotation measurements are required to establish stereochemical integrity .
Advanced Research Questions
Q. What molecular pathways underlie this compound’s antifibrotic effects in pulmonary fibrosis models?
this compound suppresses macrophage recruitment and TGF-β1/Smad3 signaling, reducing collagen deposition in bleomycin-induced lung fibrosis. Advanced studies use RNA-seq or phosphoproteomics to identify downstream targets like HIF-1α, which regulates hypoxia-responsive genes in fibroblasts .
Q. How can contradictory pharmacokinetic data between rodent and human cell models be resolved?
Discrepancies in metabolic stability (e.g., cytochrome P450 interactions) require species-specific microsomal assays. For instance, human liver microsomes may metabolize this compound faster than rodent models, necessitating dose adjustments in translational studies. Cross-species comparative analyses and PBPK modeling are recommended .
Q. What strategies optimize this compound’s bioavailability for CNS-targeted studies?
Low oral bioavailability (~15% in rats) is addressed via nanoparticle encapsulation or prodrug synthesis. Studies modifying the alkaloid’s tertiary amine structure (e.g., N-methylation) have improved blood-brain barrier permeability in murine models .
Data Analysis & Interpretation
Q. Which statistical methods are appropriate for dose-response studies of this compound?
Non-linear regression (e.g., log-dose vs. response) and ANOVA with post-hoc Tukey tests are standard. For multi-omics data, hierarchical clustering or pathway enrichment analysis (via KEGG/GO databases) identifies biologically relevant networks .
Q. How should researchers address batch-to-batch variability in plant-derived this compound?
Implement quality control protocols:
- Chemical standardization : HPLC fingerprinting of Stemona tuberosa extracts.
- Biological standardization : Validate consistency using in vitro macrophage inhibition assays (IC50 ± 10% tolerance) .
Experimental Design Considerations
Q. What controls are essential for in vivo toxicity studies of this compound?
Include:
Q. How can hypoxia-inducible factor (HIF-1α) signaling be experimentally modulated to study this compound’s antifibrotic effects?
Use siRNA knockdown or CRISPR-Cas9-edited fibroblast lines to disrupt HIF-1α. Measure downstream markers like VEGF and collagen I via Western blot or qPCR. In vivo, employ HIF-1α inhibitors (e.g., PX-478) to validate target engagement .
Contradictory Findings & Validation
Q. How to reconcile conflicting reports on this compound’s immunomodulatory vs. immunosuppressive effects?
Context-dependent effects may arise from dose differences (e.g., anti-inflammatory at 10 mg/kg vs. immunosuppressive at 50 mg/kg in mice). Conduct time-course experiments and flow cytometry to profile immune cell subsets (e.g., M1/M2 macrophage polarization) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
